molecular formula C14H14N2O3 B14910375 Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Katalognummer: B14910375
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: RSQXQEYOZIZGLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a complex organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique indeno-pyrazole structure, which imparts specific chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indanone derivative with hydrazine hydrate, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester functional group and the methoxy substituent, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)13-11-7-8-6-9(18-2)4-5-10(8)12(11)15-16-13/h4-6H,3,7H2,1-2H3,(H,15,16)

InChI-Schlüssel

RSQXQEYOZIZGLB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2CC3=C(C2=NN1)C=CC(=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.